GentiournosideD
Description
Properties
Molecular Formula |
C23H28O13 |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
6-(2,3-dihydroxybenzoyl)oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C23H28O13/c1-8-13(34-21(32)9-3-2-4-12(25)16(9)26)5-10-11(20(30)31)7-33-22(15(8)10)36-23-19(29)18(28)17(27)14(6-24)35-23/h2-4,7-8,10,13-15,17-19,22-29H,5-6H2,1H3,(H,30,31) |
InChI Key |
CAKNXIQZWKLNKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gentiournoside D involves several steps, typically starting with the extraction of raw materials from plant sources. The compound can be synthesized through a series of chemical reactions, including esterification and glycosylation . Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the successful synthesis of Gentiournoside D.
Industrial Production Methods
Industrial production of Gentiournoside D often involves large-scale extraction from plant materials, followed by purification processes such as chromatography. The use of biotechnological methods, including the cultivation of genetically modified plants or microbial fermentation, is also being explored to enhance the yield and purity of Gentiournoside D .
Chemical Reactions Analysis
Types of Reactions
Gentiournoside D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of Gentiournoside D include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of Gentiournoside D depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Gentiournoside D has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of natural product synthesis and chemical reaction mechanisms.
Industry: Gentiournoside D is used in the development of natural health products and supplements.
Mechanism of Action
The mechanism of action of Gentiournoside D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress . The compound may inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Gentiournoside D is similar to other compounds found in the Hypericum genus, such as hypericin and pseudohypericin . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness
What sets Gentiournoside D apart from its similar compounds is its unique glycosylation pattern, which may contribute to its distinct biological activities and therapeutic potential . Additionally, Gentiournoside D has shown promising results in specific research applications, highlighting its potential as a valuable natural product .
Biological Activity
Gentiournoside D, a natural compound derived from Gentiana asclepiadea, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antioxidant properties. This article synthesizes recent research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with Gentiournoside D.
Overview of Gentiournoside D
Gentiournoside D is classified within the secoiridoid family of compounds, which are known for their diverse pharmacological effects. It is primarily extracted from the Gentianaceae family, a group of plants recognized for their medicinal properties. The compound has been studied for its potential therapeutic applications in various diseases due to its biological activities.
1. Anti-inflammatory Properties
Research indicates that Gentiournoside D exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and mediators. For instance:
- Nitric Oxide (NO) Production : Gentiournoside D has been shown to reduce NO production in macrophage cell lines stimulated with lipopolysaccharide (LPS). This inhibition is associated with decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
- Cytokine Modulation : In human fibroblast-like synoviocytes, treatment with Gentiournoside D resulted in a significant decrease in interleukin-1 beta (IL-1β) and IL-6 mRNA levels, suggesting its potential role in managing inflammatory conditions .
2. Antioxidant Activity
Gentiournoside D also exhibits antioxidant properties, which contribute to its therapeutic potential. The compound helps mitigate oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses.
The mechanisms underlying the biological activities of Gentiournoside D involve several pathways:
- NF-κB Signaling Pathway : The compound modulates the NF-κB pathway, which plays a crucial role in regulating immune response and inflammation. By inhibiting this pathway, Gentiournoside D can effectively reduce inflammatory responses .
- MAPK Pathway : Studies have shown that Gentiournoside D affects the p38 MAPK signaling pathway, further contributing to its anti-inflammatory effects .
Case Studies
Several case studies highlight the efficacy of Gentiournoside D in various experimental settings:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
